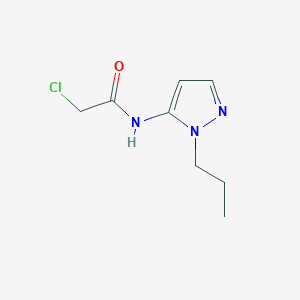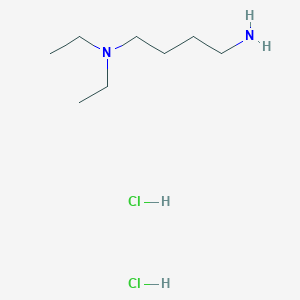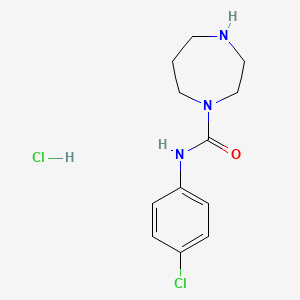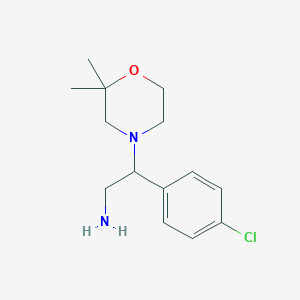
2-(4-Chlorophenyl)-2-(2,2-dimethylmorpholin-4-yl)ethan-1-amine
Übersicht
Beschreibung
2-(4-Chlorophenyl)-2-(2,2-dimethylmorpholin-4-yl)ethan-1-amine, also known as 4-Chloro-N,N-dimethyl-2-morpholineethanamine, is a synthetic compound that has been used in various scientific research applications. It is a colorless solid with a molecular formula of C10H17ClN2O and a molecular weight of 214.73 g/mol. It is soluble in water, methanol, and ethanol. 4-Chloro-N,N-dimethyl-2-morpholineethanamine has been used in the synthesis of various drugs and other compounds, and has also been studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimalarial Activity
- Application in Malaria Research : Compounds related to 2-(4-Chlorophenyl)-2-(2,2-dimethylmorpholin-4-yl)ethan-1-amine have shown efficacy against chloroquine-sensitive and resistant strains of the Plasmodium falciparum parasite, contributing significantly to malaria research (Beagley et al., 2002).
Synthesis of Key Intermediates
- Use in Drug Synthesis : This chemical has been used in the synthesis of key intermediates for drugs like licofelone, an anti-inflammatory drug under clinical evaluation (Rádl et al., 2009).
Corrosion Inhibition Studies
- Corrosion Inhibition Research : Derivatives of this compound have been studied in the context of corrosion inhibition of iron, using density functional theory calculations and molecular dynamics simulations (Kaya et al., 2016).
Anticonvulsive and Cholinolytic Activities
- Biological Properties : Certain derivatives of this compound have exhibited anticonvulsive and peripheral n-cholinolytic activities, expanding its potential in pharmacological research (Papoyan et al., 2011).
Cytotoxicity Evaluation
- Cytotoxic Effects on Cancer Cells : Research has been conducted on derivatives of this compound for their cytotoxic effects on human breast tumor cell lines, contributing to the development of anticancer agents (Zhang et al., 2007).
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-2-(2,2-dimethylmorpholin-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O/c1-14(2)10-17(7-8-18-14)13(9-16)11-3-5-12(15)6-4-11/h3-6,13H,7-10,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZJWHCFSRHCMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)C(CN)C2=CC=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-2-(2,2-dimethylmorpholin-4-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



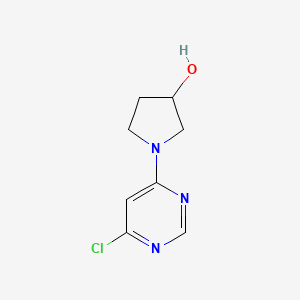
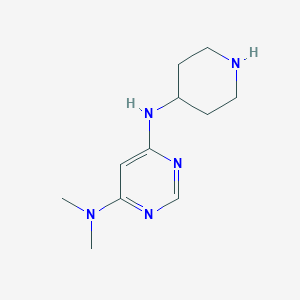
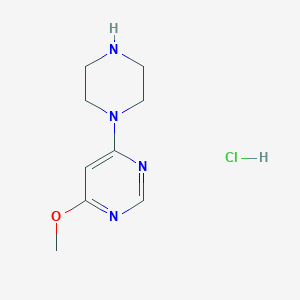
![2-Chloro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1418850.png)
![4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1418853.png)
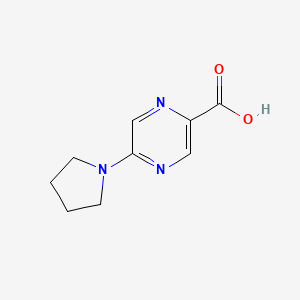
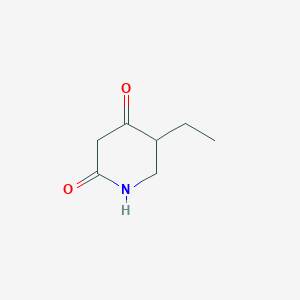
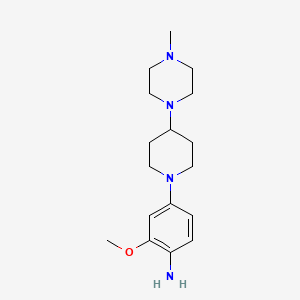
![1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanamine](/img/structure/B1418859.png)
![2-[(Tetrahydrofuran-2-ylmethyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B1418860.png)
